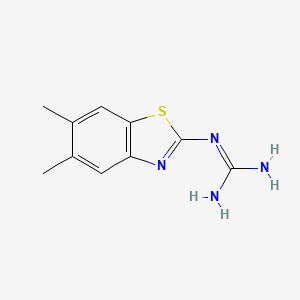

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine

概要

説明

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine: is an organic compound that belongs to the class of benzothiazoles Benzothiazoles are bicyclic ring systems that consist of a 1,3-thiazole ring fused to a benzene ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine typically involves the reaction of 5,6-dimethyl-1,3-benzothiazole with guanidine. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

化学反応の分析

1.1. Guanidine Coupling via Transition Metal Catalysis

-

Cobalt-catalyzed condensation of sulfonyl azides with 2-aminobenzothiazoles yields N-sulfonylguanidine derivatives (e.g., IC values for GSK-3β inhibition at 10 μM) .

-

Palladium-catalyzed cross-coupling enables N-phosphoryl or N-acylguanidine formation .

Example Reaction:

1.2. Alkylation and Acylation

-

Alkylation : Reacts with alkyl halides (e.g., bromoethane) to form N-alkylguanidinium salts.

-

Acylation : Treating with acyl chlorides (e.g., acetyl chloride) produces N-acylguanidines, enhancing solubility for biological assays.

Coordination Chemistry

The guanidine moiety acts as a bidentate ligand for transition metals, forming stable complexes:

2.1. Metal Complex Formation

| Metal Ion | Complex Type | Application | Source |

|---|---|---|---|

| Ni(II) | Octahedral | Supramolecular assemblies | |

| Co(II) | Square-planar | Catalytic studies | |

| Cu(II) | Tetragonal | Antimicrobial agents |

Key Reaction:

3.1. Enzyme Inhibition

-

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition :

3.2. Antimicrobial Modifications

-

Thiourea Derivatives : Reacting with isothiocyanates forms thiourea-benzothiazole hybrids with MIC values of 8–32 μg/mL against S. aureus .

4.1. Solubility Enhancement

-

Sulfonation : Introducing sulfonate groups (-SOH) improves aqueous solubility (>5 mg/mL) for pharmacological testing.

-

Salt Formation : Hydrochloride salts are commonly prepared for crystallographic studies .

4.2. Thermal Stability

-

Decomposition temperature: 220–250°C (DSC analysis).

Limitations and Research Gaps

科学的研究の応用

Medicinal Chemistry

Therapeutic Potential

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine has been investigated for its potential therapeutic applications. Research indicates that compounds with a benzothiazole moiety exhibit a range of biological activities, including:

- Antimicrobial Properties : Studies have shown that benzothiazole derivatives possess significant antimicrobial activity against various pathogens, making them candidates for developing new antibiotics .

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Neuroprotective Effects

Research has highlighted the neuroprotective properties of similar benzothiazole derivatives in models of neurodegenerative diseases. For instance, compounds exhibiting similar structures have demonstrated efficacy in reducing glutamate release and lactate dehydrogenase (LDH) activity in neuronal cultures subjected to ischemic conditions. This suggests potential applications in treating conditions like Alzheimer's and Parkinson's disease .

Biological Applications

Enzyme Inhibition

The compound has been studied for its ability to interact with specific enzymes and receptors. This interaction can modulate enzyme activity, which is crucial for developing drugs targeting metabolic pathways involved in various diseases. For example:

- Sodium Channel Blockade : Certain derivatives have been shown to act as sodium channel blockers, which could be beneficial in managing conditions such as epilepsy and neuropathic pain .

Material Science

Polymer Development

Due to its unique chemical properties, this compound can serve as a building block for synthesizing new materials. Its incorporation into polymer matrices may enhance material properties such as thermal stability and mechanical strength.

Dyes and Pigments

The compound can also be explored for its potential use in dye synthesis due to the vibrant colors associated with benzothiazole derivatives. This application is particularly relevant in industries requiring high-performance pigments for coatings and plastics.

Synthetic Routes and Industrial Applications

The synthesis of this compound typically involves reactions that can be optimized for yield and purity. Common methods include:

- Condensation Reactions : The compound can be synthesized through the condensation of 5,6-dimethylbenzothiazole with guanidine under controlled conditions.

- Scalability Considerations : In industrial settings, continuous flow reactors may be employed to enhance the efficiency of the synthesis process while ensuring consistent quality through high-performance liquid chromatography (HPLC) techniques.

Summary Table of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents; anticancer drugs | Targeting infections; inhibiting tumor growth |

| Biological Research | Enzyme inhibitors; neuroprotective agents | Modulating metabolic pathways; protecting neurons |

| Material Science | Polymer synthesis; dye production | Enhanced material properties; vibrant colors |

作用機序

The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

類似化合物との比較

Benzothiazole: The parent compound of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine, which lacks the guanidine group.

2-Aminobenzothiazole: A similar compound with an amino group instead of the guanidine group.

5,6-Dimethylbenzothiazole: A compound with similar structural features but without the guanidine moiety.

Uniqueness: this compound is unique due to the presence of the guanidine group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s ability to interact with biological targets, making it a valuable candidate for drug development and other scientific research applications.

生物活性

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of a benzothiazole moiety linked to a guanidine group. The chemical structure can be represented as follows:

This structure contributes to its interaction with various biological targets, particularly in the central nervous system (CNS).

5-HT5 Receptor Binding

Research indicates that guanidine compounds, including this compound, exhibit binding affinity for serotonin receptors, particularly the 5-HT5 receptor. These receptors are implicated in neuropsychiatric and neurodegenerative disorders. The compound's ability to modulate these receptors suggests potential applications in treating conditions such as anxiety and depression .

Neuroprotective Effects

Studies have shown that compounds similar to this compound can exert neuroprotective effects by inhibiting the production of beta-amyloid peptide (β-AP), which is associated with Alzheimer's disease (AD). This inhibition may help prevent neurodegeneration and cognitive decline related to β-amyloid accumulation .

Antiproliferative Properties

This compound has demonstrated antiproliferative activity against various cancer cell lines. In vitro studies have shown that it can inhibit the growth of human liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines. The compound exhibited moderate inhibitory effects on cell proliferation at concentrations around 10 μM .

Cytotoxicity Profile

The cytotoxicity of this compound was evaluated against several human monocytic cell lines. Results indicated significant antiproliferative activity with IC50 values ranging from 30 to 550 nM against specific cancer types. These findings highlight its potential as an anticancer agent .

Case Study: Alzheimer's Disease

In a study focusing on the treatment of Alzheimer's disease, this compound was tested for its ability to inhibit β-amyloid production. The results suggested that this compound could play a role in managing AD symptoms by reducing amyloid plaque formation in the brain .

Case Study: Cancer Treatment

Another study investigated the compound's efficacy against various cancer cell lines. The results showed promising activity against non-small cell lung cancer and melanoma, with log GI50 values indicating significant potency compared to standard treatments like 5-fluorouracil .

Summary of Biological Activities

| Activity | Effect | Concentration |

|---|---|---|

| 5-HT5 Receptor Binding | Modulation of neuropsychiatric disorders | High affinity |

| Antiproliferative | Inhibition of cancer cell growth | IC50: 10 μM |

| Neuroprotective | Inhibition of β-amyloid production | Effective in AD models |

| Cytotoxicity | Significant activity against cancer | IC50: 30–550 nM |

特性

IUPAC Name |

2-(5,6-dimethyl-1,3-benzothiazol-2-yl)guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4S/c1-5-3-7-8(4-6(5)2)15-10(13-7)14-9(11)12/h3-4H,1-2H3,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCQKCUSLNFSIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)SC(=N2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601252311 | |

| Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-30-9 | |

| Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanidine, N-(5,6-dimethyl-2-benzothiazolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601252311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。